Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate
CAS No.: 1260763-32-3
Cat. No.: VC0168196
Molecular Formula: C10H8BrFN2O2
Molecular Weight: 287.088
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1260763-32-3 |
|---|---|
| Molecular Formula | C10H8BrFN2O2 |
| Molecular Weight | 287.088 |
| IUPAC Name | ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate |
| Standard InChI | InChI=1S/C10H8BrFN2O2/c1-2-16-10(15)8-5-14-4-6(11)3-7(12)9(14)13-8/h3-5H,2H2,1H3 |
| Standard InChI Key | VBZNHZQNPCVRMD-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN2C=C(C=C(C2=N1)F)Br |
Introduction
Chemical Structure and Properties
Molecular Identity
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate is identified by CAS number 1260763-32-3. The compound features a bicyclic heterocyclic core structure with strategic halogen substitutions that enhance its reactivity profile and potential biological activity . Its molecular formula is C10H8BrFN2O2, comprising an imidazo[1,2-a]pyridine framework with bromine at position 6, fluorine at position 8, and an ethyl carboxylate group at position 2.
Structural Features
The compound's structure can be characterized by several key elements:
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Imidazo[1,2-a]pyridine core - a fused bicyclic heterocycle containing nitrogen atoms
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Bromine substituent at position 6 - enhances electrophilicity and provides a reactive site
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Fluorine substituent at position 8 - increases metabolic stability and affects electronic properties
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Ethyl carboxylate group at position 2 - contributes to reactivity and serves as a potential modification site
The presence of these halogens (bromine and fluorine) significantly influences the compound's electrophilic properties, making it particularly useful in various chemical reactions, including nucleophilic substitutions and coupling reactions .
Physical and Chemical Properties
While the search results don't provide specific physical properties such as melting point or solubility data for Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate, we can infer several characteristics based on its structure. The compound likely exhibits:
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Moderate solubility in organic solvents due to the presence of aromatic rings and halogens
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Limited water solubility, influenced by the ethyl ester group
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Reactivity at the halogenated positions, particularly the bromine site
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Stability conferred by the aromatic heterocyclic system
Chemical Reactivity and Synthetic Applications
Reactivity Profile
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate demonstrates significant reactivity due to its structural features. The bromine substituent at position 6 serves as an excellent leaving group, facilitating nucleophilic substitution reactions that can lead to diverse structural modifications . The fluorine atom at position 8 contributes to the molecule's electronic properties, potentially influencing reaction selectivity and rate.
The carboxylate ester functional group provides another reactive site, allowing for hydrolysis, transesterification, or reduction reactions, which can further expand the compound's synthetic utility. These multiple reactive sites make the compound versatile in organic synthesis applications.
Applications in Organic Synthesis
In organic synthesis, Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate serves as a valuable building block for constructing more complex molecules. Its applications include:
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Serving as a substrate in coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings)
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Acting as an intermediate in the synthesis of pharmaceutical candidates
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Providing a scaffold for library generation in medicinal chemistry
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Enabling regioselective functionalization through its halogen substituents
The imidazo[1,2-a]pyridine framework is particularly notable as a privileged structure in medicinal chemistry, making derivatives like this compound valuable starting materials for drug discovery efforts .
Biological Activity and Medicinal Chemistry Applications
Biological Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core structure found in Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate is known for its broad spectrum of biological activities. This heterocyclic framework appears in various pharmaceuticals and bioactive compounds, demonstrating activities including:
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Antiviral properties
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Antibacterial effects
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Anti-inflammatory actions
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Antiparasitic capabilities
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Anxiolytic and sedative effects
The biological significance of this scaffold enhances the potential value of Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate in medicinal chemistry research .
Structure-Activity Relationships
The specific substitution pattern in Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate likely influences its biological activity profile. In particular:
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The bromine at position 6 may enhance binding interactions with biological targets through halogen bonding
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The fluorine at position 8 can improve metabolic stability and modify electronic properties
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The ethyl ester group can affect solubility, bioavailability, and potentially serve as a prodrug functionality
These structural elements collectively determine the compound's pharmacokinetic and pharmacodynamic properties, which are critical considerations in drug development .
Comparative Analysis with Related Compounds
Structural Analogs
Understanding the relationship between Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate and structurally similar compounds provides valuable context for assessing its unique properties and potential applications. Two notable related compounds are:
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Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate (CAS: 67625-37-0) - differs by lacking the fluorine atom at position 8
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Ethyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate (CAS: 1421312-22-2) - has the bromine and fluorine positions swapped
These structural variations, though subtle, can significantly impact the compounds' physical properties, reactivity patterns, and biological activities.
Structure-Property Comparison
The following table presents a comparison of Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate with its structural analogs:
This comparative analysis highlights how positional isomerism and substitution patterns can influence the properties and potential applications of these closely related compounds.
| Supplier Reference | Quantity | Price (EUR) |
|---|---|---|
| IN-DA000R66 | 100 mg | 118.00 € |
| IN-DA000R66 | 250 mg | 139.00 € |
| IN-DA000R66 | 1 g | 246.00 € |
| 54-PC49398 | 250 mg | 60.00 € |
| 54-PC49398 | 1 g | 154.00 € |
| 10-F077453 | 250 mg | 47.00 € |
| 10-F077453 | 1 g | 127.00 € |
| 10-F077453 | 5 g | 340.00 € |
| 10-F077453 | 10 g | To inquire |
This pricing information indicates substantial variability between suppliers, potentially reflecting differences in synthesis methods, purity levels, or business models .
Synthetic Methodologies
General Synthetic Approaches
While the search results don't provide specific synthetic routes for Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate, similar compounds in this class are typically synthesized through several established methods:
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Cyclization reactions involving appropriately substituted 2-aminopyridines and α-haloacetates
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Direct halogenation of the imidazo[1,2-a]pyridine core followed by esterification
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Cross-coupling reactions to introduce the halogen substituents selectively
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Regioselective functionalization of the imidazo[1,2-a]pyridine framework
These synthetic approaches typically require careful control of reaction conditions to achieve the desired regioselectivity, particularly when introducing multiple halogen substituents.
Reaction Scheme Considerations
The synthesis of Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate likely involves multiple steps with considerations for:
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Regioselective introduction of the bromine and fluorine substituents
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Formation of the imidazo[1,2-a]pyridine core structure
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Installation of the ethyl carboxylate group at position 2
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Purification techniques to isolate the target compound from potential byproducts
Advanced synthetic methods such as transition-metal-catalyzed C-H activation or directed ortho-metalation might be employed to achieve the desired substitution pattern with high selectivity.
Future Research Directions
Unexplored Applications
Several promising research directions for Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate remain unexplored:
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Investigation of its potential as a photoactive material due to the heterocyclic core
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Exploration of catalytic applications leveraging the halogen substituents
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Development of structure-activity relationships for specific biological targets
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Utilization as a building block in the synthesis of complex natural product analogs
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Evaluation of potential applications in agrochemical development
These research avenues could reveal new properties and applications beyond the compound's currently recognized utility in synthetic and medicinal chemistry.
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